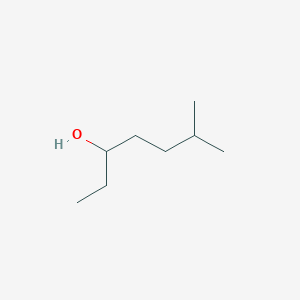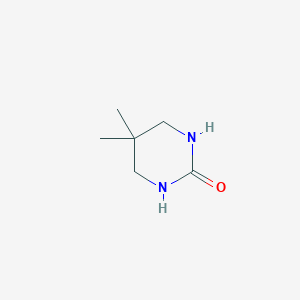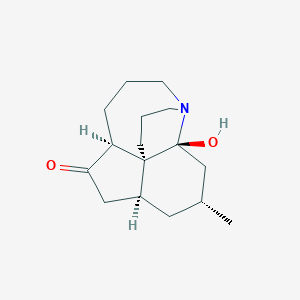
Dicarbin
Übersicht
Beschreibung
Dicarbine is a chemical compound known for its ability to block dopamine receptors in various parts of the brain. . The compound is characterized by its unique structure, which allows it to interact with specific neural pathways, thereby influencing brain function and behavior.
Wissenschaftliche Forschungsanwendungen
Dicarbin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Wird wegen seiner Auswirkungen auf neuronale Bahnen und die Gehirnfunktion untersucht.
Medizin: Mögliche therapeutische Anwendungen bei der Behandlung von Schizophrenie und Alkoholismus.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Dopaminrezeptoren im Gehirn blockiert. Diese Wirkung verhindert die Reduktion konditionierter Verteidigungsreflexe, die durch die Stimulation des mesenzephalen Teils der Formatio reticularis verursacht werden . Die Verbindung interagiert mit spezifischen molekularen Zielstrukturen, beeinflusst neuronale Bahnen und verändert die Gehirnfunktion.
Ähnliche Verbindungen:
Trimipraminmaleat: Hemmt den Serotonintransport und die Noradrenalinaufnahme.
Bendazol: Wird bei Bluthochdruck und zerebralen Angiospasmen eingesetzt.
GR 103691: Ein potenter Dopamin-D3-Rezeptor-Antagonist.
Einzigartigkeit: Die einzigartige Fähigkeit von this compound, Dopaminrezeptoren zu blockieren, und seine potenziellen Anwendungen bei der Behandlung neurologischer Erkrankungen unterscheiden es von anderen ähnlichen Verbindungen. Seine spezifische Interaktion mit neuronalen Bahnen und die daraus resultierenden Auswirkungen auf die Gehirnfunktion unterstreichen seine Besonderheit.
Wirkmechanismus
Target of Action
Dicarbine, also known as Dacarbazine, primarily targets the DNA in cancer cells . It is an antineoplastic agent used in the treatment of malignant melanoma and Hodgkin’s disease .
Mode of Action
Dicarbine is an alkylating agent that works by causing methylation, modification, and cross-linking of DNA, thereby inhibiting DNA, RNA, and protein synthesis . It is converted to its active form, monomethyl triazeno imidazole carboxamide (MTIC), in the liver . The cytotoxic effects of MTIC are manifested through alkylation (methylation) of DNA at the O6 and N7 guanine positions, leading to DNA double-strand breaks and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Dicarbine is DNA replication. By causing methylation and cross-linking of DNA, Dicarbine disrupts the normal process of DNA replication, leading to DNA damage and cell death . This action is particularly effective against rapidly dividing cells, such as cancer cells.
Pharmacokinetics
The pharmacokinetics of Dicarbine involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, Dicarbine is distributed throughout the body, with localization likely in the liver . It is extensively metabolized in the liver to its active form, MTIC . The elimination half-life of Dicarbine is biphasic, with an initial half-life of 19 minutes and a terminal half-life of 5 hours . Approximately 40% of Dicarbine is excreted unchanged in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dicarbine. For instance, temperature and humidity can affect the stability of the drug, potentially impacting its efficacy . Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence how the drug is metabolized and excreted, thereby affecting its action . Understanding these factors can help in optimizing the use of Dicarbine for individual patients.
Biochemische Analyse
Biochemical Properties
Dicarbine interacts with dopamine receptors, a type of protein that plays a crucial role in transmitting signals in the brain . The nature of this interaction involves Dicarbine blocking these receptors, which can influence various biochemical reactions .
Cellular Effects
The effects of Dicarbine on cells are primarily related to its interaction with dopamine receptors. By blocking these receptors, Dicarbine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Dicarbine exerts its effects by binding to dopamine receptors and blocking their activity . This can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
Its ability to block dopamine receptors suggests it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its role as a dopamine receptor blocker suggests it could have varying effects at different dosages .
Metabolic Pathways
Dicarbine’s involvement in metabolic pathways is primarily related to its interaction with dopamine receptors .
Transport and Distribution
Its ability to block dopamine receptors suggests it may interact with transporters or binding proteins .
Subcellular Localization
Its interaction with dopamine receptors suggests it may be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicarbine typically involves the condensation of glyoxal, cyclohexylamine, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid. This reaction yields 1,3-dicyclohexylimidazolium tetrafluoroborate, a precursor to dicarbine . The process can be optimized using microwave irradiation to enhance efficiency and yield.
Industrial Production Methods: Industrial production of dicarbine follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can further improve the scalability and consistency of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen: Dicarbin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, aber typische Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Oxide liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Trimipramine maleate: Inhibits serotonin transport and norepinephrine uptake.
Bendazol: Used for hypertension and cerebral angiospasm.
GR 103691: A potent dopamine D3 receptor antagonist.
Uniqueness: Dicarbine’s unique ability to block dopamine receptors and its potential applications in treating neurological conditions set it apart from other similar compounds. Its specific interaction with neural pathways and the resulting effects on brain function highlight its distinctiveness.
Eigenschaften
IUPAC Name |
2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33162-17-3 (di-hydrochloride) | |
| Record name | Dicarbine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046193 | |
| Record name | Dicarbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17411-19-7 | |
| Record name | Dicarbine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17411-19-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICARBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















